molecular formula C12H17NO3 B1476405 Furan-3-yl(4-(2-hydroxyethyl)piperidin-1-yl)methanone CAS No. 2022470-38-6

Furan-3-yl(4-(2-hydroxyethyl)piperidin-1-yl)methanone

Cat. No. B1476405
CAS RN: 2022470-38-6
M. Wt: 223.27 g/mol
InChI Key: NBXREZXLWMJSDS-UHFFFAOYSA-N
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Description

Furan-3-yl(4-(2-hydroxyethyl)piperidin-1-yl)methanone, also known as FPEM, is a novel chemical compound that has gained significant attention in recent years due to its distinctive properties and potential applications in various fields of research and industry. The compound consists of a furan ring (furan-3-yl) attached to a piperidine moiety (4-(2-hydroxyethyl)piperidin-1-yl) via a methanone functional group.

Synthesis Analysis

The synthesis of FPEM involves the combination of furan, 2-hydroxyethylamine, and a suitable ketone precursor. Various methods, including cyclization, annulation, and multicomponent reactions, have been explored for the efficient preparation of substituted piperidines like FPEM . Further optimization of synthetic routes is essential to enhance yield and scalability.

Scientific Research Applications

Pharmacological Synthesis

Piperidine derivatives, such as Furan-3-yl(4-(2-hydroxyethyl)piperidin-1-yl)methanone, are crucial in the pharmaceutical industry. They are used to synthesize more than twenty classes of pharmaceuticals, including alkaloids . The compound’s structure allows for the development of novel drugs with potential pharmacological applications.

Drug Design

The piperidine moiety is a common feature in many drugs. Its presence in compounds can lead to significant biological activities, such as antibacterial, antitumor, and anti-inflammatory effects . This makes it a valuable component in the design of new therapeutic agents.

Biological Activity Research

Research into the biological activity of piperidine derivatives has shown a broad range of potential uses. These compounds have been studied for their antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Chemical Synthesis Methodology

The compound’s structure is beneficial for exploring new chemical synthesis methodologies. It can be used to study intra- and intermolecular reactions leading to the formation of various piperidine derivatives, which are important for creating biologically active molecules .

Anticancer Research

Piperidine derivatives have been evaluated for their anticancer activity against different cell lines. The structural features of compounds like Furan-3-yl(4-(2-hydroxyethyl)piperidin-1-yl)methanone can be leveraged to synthesize molecules with potential anticancer properties .

Antiviral and Antiproliferative Studies

Compounds with the furan and piperidine moieties have shown promise in antiviral and antiproliferative studies. They have been tested for in vitro activity against viruses like Dengue and Hepatitis C, as well as various cancer cell lines .

properties

IUPAC Name

furan-3-yl-[4-(2-hydroxyethyl)piperidin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3/c14-7-3-10-1-5-13(6-2-10)12(15)11-4-8-16-9-11/h4,8-10,14H,1-3,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBXREZXLWMJSDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CCO)C(=O)C2=COC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Furan-3-yl(4-(2-hydroxyethyl)piperidin-1-yl)methanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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